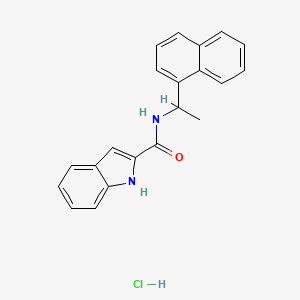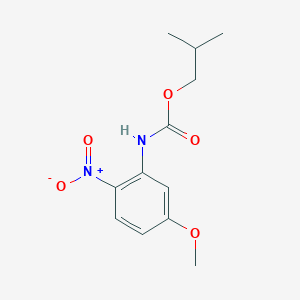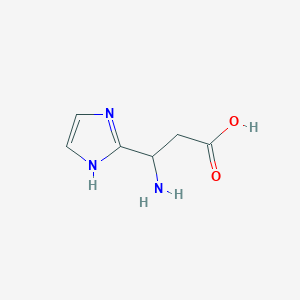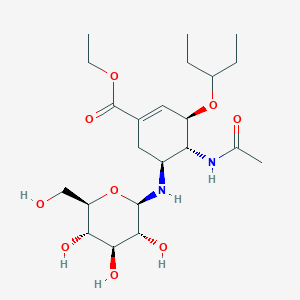![molecular formula C32H44S2 B12941498 2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique electronic properties, making them valuable in the field of organic electronics. The presence of the octadecyl group enhances the solubility and processability of the compound, making it suitable for various applications in organic semiconductors.
Preparation Methods
The synthesis of 2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the introduction of the octadecyl group through subsequent reactions. The key steps in the synthesis are:
Friedel–Crafts Acylation: This step involves the acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of the Ketone Group: The acylated product is then subjected to reduction to convert the ketone group into an alkyl group.
Introduction of the Octadecyl Group:
Chemical Reactions Analysis
2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the sulfur atoms in the thiophene rings.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atoms. Common reagents for substitution include alkyl halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications, particularly in the field of organic electronics. Some of its key applications include:
Mechanism of Action
The mechanism of action of 2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in organic electronic devices involves its ability to transport charge carriers (electrons or holes) efficiently. The molecular structure of the compound allows for strong π-π stacking interactions, which facilitate charge transport through the material. The presence of the octadecyl group enhances the compound’s solubility and processability, allowing for the formation of high-quality thin films with excellent electronic properties .
Comparison with Similar Compounds
2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be compared with other similar compounds, such as:
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have similar core structures but may lack the octadecyl group.
Benzo[4,5]selenopheno[3,2-b]thiophene Derivatives: These compounds contain selenium instead of sulfur and exhibit different electronic properties.
The uniqueness of this compound lies in its combination of high solubility, processability, and excellent electronic properties, making it a valuable material for various applications in organic electronics.
Properties
Molecular Formula |
C32H44S2 |
|---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-octadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C32H44S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-23-24-28-30(25-26)34-31-27-21-18-19-22-29(27)33-32(28)31/h18-19,21-25H,2-17,20H2,1H3 |
InChI Key |
PBGKUQHHWBQJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)






![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)





